molecular formula C10H13N5Na2O10P2 B1458391 3'-Phosphoadenosine 5'-phosphate CAS No. 75431-54-8

3'-Phosphoadenosine 5'-phosphate

Cat. No.: B1458391
CAS No.: 75431-54-8
M. Wt: 471.17 g/mol
InChI Key: PQHHAKIJTDLQLS-IDIVVRGQSA-L
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Description

3’-Phosphoadenosine 5’-phosphate is a derivative of adenosine monophosphate that is phosphorylated at the 3’ position and has a phosphate group attached to the 5’ position. This compound plays a crucial role in various biochemical processes, particularly in the regulation of gene expression and cellular signaling pathways .

Mechanism of Action

Target of Action

3’-Phosphoadenosine 5’-phosphate primarily targets exoribonucleases (XRNs) in the nucleus and cytosol . XRNs are enzymes that degrade RNA by removing nucleotide sequences from the end of the RNA molecule . Additionally, it is the universal sulfate group donor for the biosynthesis of sulfated compounds .

Mode of Action

The compound interacts with its targets by blocking the activity of XRNs . It also serves as a sulfate group donor in sulfotransferase reactions, which are part of sulfation pathways . Sulfotransferases use 3’-Phosphoadenosine 5’-phosphate to transfer a sulfate group to specific substrates during the biosynthesis of sulfated compounds .

Biochemical Pathways

3’-Phosphoadenosine 5’-phosphate is involved in the sulfation pathways where it acts as the most common coenzyme . It is synthesized endogenously by organisms via the phosphorylation of adenosine 5’-phosphosulfate (APS), an intermediary metabolite . This reaction is performed by bifunctional 3’-phosphoadenosine 5’-phosphosulfate synthases using ATP as the phosphate donor .

Result of Action

The action of 3’-Phosphoadenosine 5’-phosphate results in the inhibition of RNA catabolism by blocking the activity of XRNs . This can have significant effects on cellular processes, as RNA catabolism is crucial for the regulation of gene expression. Additionally, by serving as a sulfate group donor, it plays a key role in the biosynthesis of sulfated compounds .

Action Environment

The action of 3’-Phosphoadenosine 5’-phosphate can be influenced by environmental factors such as light and temperature . For instance, it has been shown that the compound can act as a secondary messenger in abscisic acid signaling during stomatal closure and germination, processes that are influenced by environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Phosphoadenosine 5’-phosphate typically involves the phosphorylation of adenosine 5’-phosphate. This can be achieved using ATP as the phosphate donor in the presence of specific enzymes such as ATP sulfurylase and APS kinase . The reaction conditions often require a controlled environment with specific pH and temperature to ensure optimal enzyme activity.

Industrial Production Methods: Industrial production of 3’-Phosphoadenosine 5’-phosphate involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes for the synthesis of the compound. The process includes fermentation, extraction, and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3’-Phosphoadenosine 5’-phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(25-27(20,21)22)4(24-10)1-23-26(17,18)19;;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHHAKIJTDLQLS-IDIVVRGQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)[O-])OP(=O)(O)[O-])O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])OP(=O)(O)[O-])O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5Na2O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75431-54-8
Record name Adenosine 3',5'-diphosphate sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3'-Phosphoadenosine 5'-phosphate
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3'-Phosphoadenosine 5'-phosphate
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3'-Phosphoadenosine 5'-phosphate
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3'-Phosphoadenosine 5'-phosphate
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3'-Phosphoadenosine 5'-phosphate

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